5-Bromothiazole-2-carbaldehyde

Catalog No.
S701701
CAS No.
933752-44-4
M.F
C4H2BrNOS
M. Wt
192.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromothiazole-2-carbaldehyde

CAS Number

933752-44-4

Product Name

5-Bromothiazole-2-carbaldehyde

IUPAC Name

5-bromo-1,3-thiazole-2-carbaldehyde

Molecular Formula

C4H2BrNOS

Molecular Weight

192.04 g/mol

InChI

InChI=1S/C4H2BrNOS/c5-3-1-6-4(2-7)8-3/h1-2H

InChI Key

DYDCPFNVIPHVKC-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)C=O)Br

Canonical SMILES

C1=C(SC(=N1)C=O)Br

5-Bromothiazole-2-carbaldehyde is an organic compound with the molecular formula C4_4H2_2BrNOS. It consists of a thiazole ring substituted with a bromine atom and an aldehyde functional group. The thiazole moiety contributes to its unique chemical properties, making it a valuable intermediate in organic synthesis. The compound is characterized by its yellowish-brown crystalline appearance and has notable applications in pharmaceuticals and materials science due to its reactivity and ability to form various derivatives.

There is no current information available on the specific mechanism of action of 5-Br-2-TC in biological systems or its interaction with other compounds.

  • Due to the lack of specific data, it's crucial to handle 5-Br-2-TC with caution, assuming the potential hazards common to aromatic and halogenated compounds. This may include:
    • Toxicity: Aromatic compounds can have varying degrees of toxicity. Wear appropriate personal protective equipment (PPE) when handling.
    • Flammability: Organic compounds can be flammable. Proper handling and storage procedures are essential.
    • Reactivity: Aromatic halides can be reactive with certain compounds. Research on closely related structures is recommended to understand potential reactivity.
, including:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, forming alcohols or other derivatives upon reaction with nucleophiles.
  • Condensation Reactions: It can react with amines to form imines or Schiff bases, which are valuable in medicinal chemistry .
  • Electrophilic Substitution: The bromine atom on the thiazole ring can facilitate electrophilic substitution reactions, allowing for further functionalization of the compound .

Research indicates that 5-Bromothiazole-2-carbaldehyde exhibits notable biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: The compound has shown antibacterial properties against various strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Activity: Some derivatives of this compound have demonstrated anti-inflammatory effects in biological assays, suggesting potential therapeutic applications in treating inflammatory diseases .

Several methods exist for synthesizing 5-Bromothiazole-2-carbaldehyde:

  • From 2-Bromo-Thiazole: A common method involves the oxidation of 2-bromothiazole using oxidizing agents such as potassium permanganate or chromium trioxide to yield the carbaldehyde .
  • Vilsmeier-Haack Reaction: This method utilizes phosphorus oxychloride and dimethylformamide, allowing the introduction of the aldehyde group onto the thiazole ring under controlled conditions .
  • Grignard Reagent Reaction: The reaction of 2-bromothiazole with Grignard reagents followed by hydrolysis can also yield 5-bromothiazole-2-carbaldehyde .

5-Bromothiazole-2-carbaldehyde finds applications across various fields:

  • Pharmaceuticals: It serves as a key intermediate in synthesizing biologically active compounds, including potential antibiotics and anti-inflammatory agents.
  • Material Science: The compound is utilized in creating functional materials due to its ability to form polymers and other complex structures.
  • Agricultural Chemicals: Its derivatives are explored for use as agrochemicals, particularly in developing pesticides and herbicides .

Studies investigating the interactions of 5-Bromothiazole-2-carbaldehyde with biological macromolecules have revealed:

  • Protein Binding: The compound may exhibit binding affinity to specific proteins, which could influence its biological activity and therapeutic efficacy.
  • Mechanism of Action: Research into its mechanism suggests that it may modulate certain biochemical pathways involved in inflammation and microbial resistance .

Similar Compounds: Comparison

Several compounds share structural similarities with 5-Bromothiazole-2-carbaldehyde, each possessing unique properties:

Compound NameStructure CharacteristicsBiological Activity
2-Bromo-ThiazoleSimilar thiazole structure without aldehydeAntimicrobial
5-ChlorothiazoleChlorine substitution instead of bromineAntifungal
5-MethylthiazoleMethyl group substitutionAnticancer
5-NitrothiazoleNitro group substitutionAntimicrobial

The uniqueness of 5-Bromothiazole-2-carbaldehyde lies in its specific combination of bromine and aldehyde functionalities, which enhances its reactivity and biological profile compared to these similar compounds.

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-1,3-thiazole-2-carbaldehyde

Dates

Modify: 2023-08-15

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